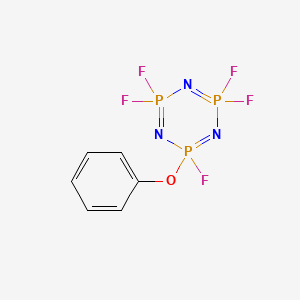

Pentafluoro(phenoxy)cyclotriphosphazene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6-pentafluoro-6-phenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N3OP3/c7-16(8)12-17(9,10)14-18(11,13-16)15-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZZEQCBAGUFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N3OP3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33027-68-8 | |

| Record name | Pentafluoro(phenoxy)cyclotriphosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for Pentafluoro Phenoxy Cyclotriphosphazene

General Synthetic Routes for Pentafluoro(phenoxy)cyclotriphosphazene Derivatives

The construction of asymmetrically substituted cyclotriphosphazenes like this compound, which possesses an AB₅-type substitution pattern (one phenoxy group and five fluoro groups), can be approached through two primary synthetic pathways. nih.govnih.govresearchgate.net Both routes begin with a readily available, fully halogenated cyclotriphosphazene (B1200923) precursor.

The first and more common strategy involves a two-step sequential substitution starting from Hexachlorocyclotriphosphazene (HCCP). google.commdpi.com In this method, one of the six chlorine atoms is first replaced by a phenoxy group. This is followed by a fluorination step where the remaining five chlorine atoms are substituted with fluorine atoms to yield the final product.

An alternative route begins with Hexafluorocyclotriphosphazene. figshare.com In this case, a single fluorine atom is substituted by a phenoxy group in a nucleophilic substitution reaction. This pathway leverages the different reactivity of the P-F bond compared to the P-Cl bond.

Nucleophilic Substitution Reactions on Halocyclotriphosphazenes

The core of cyclotriphosphazene synthesis is the nucleophilic substitution reaction, where the halogen atoms on the phosphorus-nitrogen ring are displaced by various nucleophiles. mdpi.com The phosphorus atoms in the halocyclotriphosphazene ring are electrophilic and thus susceptible to attack by electron-rich species (nucleophiles). youtube.com

In the context of this compound synthesis, the key nucleophile is the phenoxide ion (C₆H₅O⁻), typically generated from phenol (B47542) in the presence of a base. This nucleophile attacks a phosphorus atom, leading to the displacement of a halide ion (Cl⁻ or F⁻) and the formation of a P-O-C₆H₅ bond. youtube.com The reaction is a classic example of substitution at a phosphorus center, a fundamental process in phosphazene chemistry. studymind.co.uk

Mechanistic Aspects of Chlorine Replacement by Phenoxy and Fluoro Groups

The replacement of chlorine atoms on the cyclotriphosphazene ring by nucleophiles such as phenoxide is generally understood to proceed through a bimolecular nucleophilic substitution (Sɴ2) mechanism. ucsb.eduyoutube.com The process is initiated by the attack of the nucleophile on the partially positively charged phosphorus atom. youtube.com This leads to the formation of a high-energy, unstable trigonal bipyramidal transition state. studymind.co.uk Subsequently, the leaving group—in this case, a chloride ion—is expelled, resulting in the formation of the substituted product. ucsb.edu

The subsequent fluorination of the pentachloro(phenoxy)cyclotriphosphazene intermediate involves the reaction with a suitable fluorinating agent, such as sodium fluoride (B91410) (NaF). figshare.com This step also proceeds via a series of nucleophilic substitution reactions, where fluoride ions replace the remaining chlorine atoms. The precise mechanism can be complex, but it follows the same fundamental principle of nucleophilic attack at the electrophilic phosphorus centers.

Selective Substitution Strategies in Cyclotriphosphazene Synthesis

Achieving a specific substitution pattern, such as the AB₅ arrangement in this compound, requires careful control over the reaction conditions to ensure selectivity. nih.govnih.gov Without such control, a mixture of products with varying degrees of substitution would be obtained, complicating purification and reducing the yield of the desired compound. google.com

Regiochemical Control in Sequential Substitution Reactions

Regiochemical control is crucial for directing the substitution to the desired extent. To achieve monosubstitution of the starting Hexachlorocyclotriphosphazene with a phenoxy group, chemists employ several strategies. The most common method is the stoichiometric control of reactants, where a molar ratio of approximately 1:1 of the phenoxide nucleophile to the cyclotriphosphazene is used.

Furthermore, the electron-donating nature of the first substituent can influence the position and rate of subsequent substitutions. nih.gov The introduction of one phenoxy group slightly deactivates the remaining P-Cl bonds on the ring towards further nucleophilic attack, which aids in isolating the monosubstituted product. Reaction temperature and solvent also play a significant role in controlling the reaction rate and selectivity.

Synthesis of ABx-Type this compound Precursors

The primary precursor for this compound is Pentachloro(phenoxy)cyclotriphosphazene. This AB₅-type intermediate is synthesized by reacting Hexachlorocyclotriphosphazene with a phenoxide source. nih.govresearchgate.net A typical procedure involves dissolving Hexachlorocyclotriphosphazene in an inert organic solvent, such as cyclohexane (B81311) or tetrahydrofuran, and then adding a controlled amount of a phenoxide salt (e.g., sodium phenoxide) or a solution of phenol and a base (e.g., triethylamine). google.com

The reaction is carefully monitored to prevent over-substitution, which would lead to the formation of di-, tri-, and higher substituted phenoxy derivatives. Once the desired degree of substitution is achieved, the reaction is quenched, and the Pentachloro(phenoxy)cyclotriphosphazene intermediate is isolated and purified.

Advanced Derivatization Techniques from Hexachlorocyclotriphosphazene Analogues

Hexachlorocyclotriphosphazene (HCCP) is the most important and abundant precursor for creating a vast array of cyclotriphosphazene derivatives due to the high reactivity of its six P-Cl bonds. mdpi.com The synthesis of this compound from HCCP is an excellent example of an advanced, multi-step derivatization.

Route 1: Phenoxylation followed by Fluorination google.com

Monophenoxylation: Hexachlorocyclotriphosphazene is reacted with one equivalent of sodium phenoxide in a suitable solvent to produce Pentachloro(phenoxy)cyclotriphosphazene.

Fluorination: The isolated intermediate is then treated with a fluorinating agent, such as sodium fluoride, to replace the five remaining chlorine atoms with fluorine, yielding the final product, this compound.

Route 2: Fluorination followed by Phenoxylation figshare.com

Perfluorination: Hexachlorocyclotriphosphazene is first fully fluorinated using a reagent like sodium fluoride to yield Hexafluorocyclotriphosphazene.

Monophenoxylation: The resulting hexafluoro- a derivative is then reacted with one equivalent of a phenoxide to substitute a single fluorine atom, affording this compound.

This sequential and controlled substitution highlights the versatility of HCCP as a foundational building block for complex, asymmetrically substituted inorganic heterocyclic compounds.

Data Tables

Table 1: Representative Reaction Conditions for the Synthesis of Pentachloro(phenoxy)cyclotriphosphazene This table is based on analogous reactions for similar alkoxy/aryloxy derivatives. google.com

| Parameter | Condition | Purpose |

| Starting Material | Hexachlorocyclotriphosphazene (HCCP) | Provides the P-N ring structure. |

| Nucleophile | Sodium Phenoxide (or Phenol/Base) | Introduces the phenoxy group. |

| Stoichiometry | ~1:1 (Nucleophile:HCCP) | To favor monosubstitution. |

| Solvent | Cyclohexane or Tetrahydrofuran (THF) | To dissolve reactants. |

| Temperature | 30-50 °C | To control reaction rate. |

| Reaction Time | 2-4 hours | To allow for completion of monosubstitution. |

Table 2: Representative Reaction Conditions for Fluorination Step This table is based on analogous reactions for similar derivatives. google.comfigshare.com

| Parameter | Condition | Purpose |

| Starting Material | Pentachloro(phenoxy)cyclotriphosphazene | The intermediate to be fluorinated. |

| Fluorinating Agent | Sodium Fluoride (NaF) | Source of fluoride ions. |

| Solvent | Acetonitrile or Sulfolane | To facilitate the halogen exchange. |

| Temperature | 80-150 °C (Reflux) | To provide energy for C-Cl bond cleavage. |

| Reaction Time | 12-24 hours | To ensure complete fluorination. |

Structure Reactivity Relationships and Reaction Mechanisms of Pentafluoro Phenoxy Cyclotriphosphazene

Electronic Effects of Fluoro and Phenoxy Substituents on Cyclotriphosphazene (B1200923) Reactivity

The reactivity of the cyclotriphosphazene ring is profoundly influenced by the electronic properties of its substituents. In pentafluoro(phenoxy)cyclotriphosphazene, both the fluorine atoms and the phenoxy group exert strong electron-withdrawing effects, which modulate the electron density and electrophilicity of the phosphorus atoms within the N₃P₃ ring.

The pentafluorophenoxy (C₆F₅O-) group is a potent electron-withdrawing substituent, a consequence of the high electronegativity of the fluorine atoms. This inductive effect significantly reduces the electron density on the attached phosphorus atom and, to a lesser extent, on the other phosphorus atoms in the ring. This increased electrophilicity at the phosphorus centers makes the molecule highly susceptible to nucleophilic attack.

These electronic effects can be observed and quantified using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts in ³¹P NMR are sensitive to the electronic environment of the phosphorus nuclei. researchgate.netnih.gov Electron-withdrawing groups typically cause a downfield shift in the ³¹P NMR signal. The specific chemical shifts for a substituted cyclotriphosphazene can provide insight into the electron distribution across the ring. For instance, the phosphorus atom bonded to the electron-withdrawing phenoxy group will exhibit a different chemical shift compared to the phosphorus atoms bonded to fluorine. The correlation of ³¹P NMR chemical shifts with Hammett principles for substituted phenols provides a framework for understanding these substituent effects, where inductive and resonance effects are key determinants of the electronic environment. ncsu.edu

Table 1: Representative ³¹P NMR Chemical Shift Data for Substituted Cyclotriphosphazenes

| Substituent (R) in N₃P₃Cl₅R | Nature of Substituent | Typical ³¹P Chemical Shift Range (δ, ppm) |

| -Cl | Electron-withdrawing | ~20 |

| -OPh | Electron-withdrawing | 5 to 10 |

| -NMe₂ | Electron-donating | 20 to 25 (P(NMe₂)Cl), 9 (P(NMe₂)₂) |

| -C₆F₅O in N₃P₃(OC₆F₅)₆ | Strongly Electron-withdrawing | Data specific to the monosubstituted title compound is not readily available in literature, but fully substituted analogs show characteristic shifts. |

Note: This table provides illustrative data for general substituent effects on the N₃P₃Cl₆ core; specific shifts for this compound may vary.

Investigation of Nucleophilic Substitution Patterns and Associated Stereochemistry

Nucleophilic substitution is the primary pathway for the functionalization of cyclophosphazenes. The substitution pattern—whether a second incoming nucleophile attaches to the same phosphorus atom (geminal) or a different one (non-geminal)—is dictated by a combination of steric and electronic factors.

In the case of reactions involving hexachlorocyclotriphosphazene (N₃P₃Cl₆) and the sodium salt of pentafluorophenol, the substitution pattern is notably distinct from that of many other alkoxide or aryloxide nucleophiles. Research has shown that while initial substitution may occur randomly, subsequent substitutions are dominated by a geminal pattern. waikato.ac.nz This is attributed to a strong electronic geminal-directing effect that becomes prominent at higher degrees of substitution, such as the tetrasubstituted stage. waikato.ac.nz This contrasts with the typically non-geminal substitution observed with less electron-withdrawing groups like -OPh or -OEt. waikato.ac.nz

The mechanism for this preference can be rationalized by considering the electronic nature of the intermediates. After the first C₆F₅O- group is attached, the phosphorus atom it is bonded to becomes highly electron-deficient. This might favor a dissociative or Sₙ1-like mechanism for the second substitution at the same phosphorus atom, where the departure of a chloride ion is facilitated, leading to a transient cationic intermediate that is then attacked by another nucleophile. Conversely, non-geminal substitution is often associated with an associative Sₙ2-like mechanism.

The stereochemistry of these substitution reactions is also a critical aspect. The introduction of different substituents can lead to the formation of cis and trans isomers. The specific stereochemical outcome is often determined through analytical methods like X-ray crystallography and multi-nuclear NMR spectroscopy. researchgate.net For substitutions occurring at a chiral phosphorus center, the reaction can proceed with either inversion or retention of configuration. In studies of related fluorinated ansa-cyclotriphosphazene derivatives, nucleophilic substitution has been observed to proceed with retention of configuration at the phosphorus atom. waikato.ac.nz

Table 2: General Nucleophilic Substitution Patterns on N₃P₃Cl₆

| Nucleophile Type | Predominant Substitution Pattern | Probable Mechanistic Influence |

| Primary Amines (e.g., aniline) | Geminal (often solvent/base dependent) | Steric and electronic factors |

| Secondary Amines (e.g., dimethylamine) | Non-geminal | Associative (Sₙ2-like) mechanism |

| Alkoxides/Aryloxides (e.g., -OPh) | Non-geminal | Associative (Sₙ2-like) mechanism |

| Pentafluorophenoxide (-OC₆F₅) | Geminal (at higher substitution) | Electronic directing effect, possible dissociative (Sₙ1-like) character |

Intramolecular and Intermolecular Interactions within Functionalized Cyclotriphosphazene Architectures

The this compound molecule and its derivatives are rich in features that can participate in a variety of non-covalent interactions. These interactions are crucial in determining the conformation of the molecule (intramolecular) and how molecules pack in the solid state or assemble in solution (intermolecular), forming the basis of supramolecular chemistry. nih.govresearchgate.net

Intramolecular Interactions: Steric hindrance between the bulky pentafluorophenoxy group and adjacent substituents on the phosphazene ring can influence bond angles and lengths, as well as the preferred conformation of the molecule. The interaction between the fluorine atoms of the phenoxy ring and other nearby atoms can lead to conformational restrictions.

Intermolecular Interactions: The functional groups present in this compound and its derivatives allow for a range of specific intermolecular interactions that can be used to build larger, organized structures.

Hydrogen Bonding: While the parent molecule is not a hydrogen bond donor, derivatives functionalized with amino or hydroxyl groups can act as both donors and acceptors. The nitrogen atoms of the cyclotriphosphazene ring itself are weakly basic and can act as hydrogen bond acceptors. nih.gov

π-π Stacking: The presence of the aromatic pentafluorophenyl ring allows for π-π stacking interactions with other aromatic systems. These interactions are fundamental in the assembly of many organic and organometallic structures. rsc.org

C-H···F and C-H···π Interactions: In derivatives containing C-H bonds, weak hydrogen bonds involving the fluorine atoms of the pentafluorophenoxy group (C-H···F) or the π-system of the phosphazene ring (C-H···π) can play a significant role in crystal packing. researchgate.net

These non-covalent forces enable the design of complex supramolecular assemblies, including host-guest complexes, coordination polymers, and liquid crystals, where the cyclotriphosphazene unit serves as a versatile and stable scaffold. nih.gov

Photoinduced Electron-Transfer Reactions Involving Fluoroaryl Systems

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule upon light absorption. rsc.org The electronic properties of this compound suggest its potential utility in PET systems.

The strongly electron-withdrawing nature of the pentafluorophenyl group makes it an excellent electron acceptor. In a donor-bridge-acceptor system, a cyclotriphosphazene functionalized with a pentafluorophenoxy group could serve as the acceptor moiety. Upon photoexcitation of a donor molecule linked to this cyclotriphosphazene derivative, an electron could be transferred to the electron-deficient fluoroaryl ring. The cyclotriphosphazene ring itself can act as a rigid, electronically insulating bridge or scaffold that holds the donor and acceptor at a fixed distance without participating directly in the electron transfer process. nih.gov

Research on other fluoroaromatic compounds has demonstrated their role in PET reactions. For example, irradiation of pentafluoroiodobenzene with various aromatic compounds leads to perfluorophenylated products through a proposed PET mechanism where the fluoroaromatic compound acts as the initial electron acceptor. nih.gov Similarly, PET has been proposed as the mechanism for the perfluoroalkylation of various substrates. nih.gov

The potential for a this compound derivative to participate in PET can be evaluated by considering the thermodynamic driving force of the electron transfer process, which is related to the redox potentials of the donor and acceptor and the excitation energy of the chromophore. The highly electron-deficient nature of the pentafluorophenoxy group would likely result in a favorable driving force for electron transfer from a suitable excited-state donor.

Polymerization Pathways and Macromolecular Architecture Derived from Cyclotriphosphazenes

Ring-Opening Polymerization (ROP) of Cyclic Phosphazenes as a Foundation for Polyphosphazenes

The most established method for synthesizing the polyphosphazene backbone is the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene, (NPCl₂)₃. This process typically involves heating the cyclic trimer to high temperatures (around 250°C) in a sealed vessel, which leads to the formation of linear poly(dichlorophosphazene) (B1141720), [NPCl₂]n. This uncross-linked polymer is soluble in various anhydrous organic solvents, a critical property that allows for subsequent chemical modification. The polymerization of organo-substituted cyclophosphazenes is also possible, though the nature of the substituent groups significantly influences the polymerizability of the ring.

The kinetics of the thermal ROP of (NPCl₂)₃ have been extensively studied. The polymerization is understood to proceed via a cationic mechanism. The process is thought to be initiated by the ionization of a P-Cl bond, leading to the formation of a cationic species, [N₃P₃Cl₅]⁺, which then attacks another cyclic trimer, propagating the chain growth.

Key Mechanistic Steps in Cationic ROP of (NPCl₂)₃:

Initiation: Formation of a cationic species from the cyclic trimer.

Propagation: Attack of the cationic chain end on a neutral cyclic monomer, leading to ring-opening and chain extension.

Termination/Transfer: These reactions can also occur, affecting the molecular weight and polydispersity of the resulting polymer.

More recent advancements have focused on achieving better control over the polymerization process. Living cationic polymerization of phosphoranimines, for instance, allows for the synthesis of poly(dichlorophosphazene) with controlled molecular weights and narrow polydispersities at ambient temperatures. This method involves the use of an initiator, such as PCl₅, to polymerize a monomer like Cl₃P=NSiMe₃.

The table below summarizes key kinetic parameters for the ROP of (NPCl₂)₃ under different conditions.

| Parameter | Thermal ROP | Catalyzed ROP | Living Cationic Polymerization |

| Temperature | ~250°C | 170-230°C | Room Temperature |

| Initiator/Catalyst | None (thermal initiation) | Lewis acids (e.g., BCl₃) | PCl₅ |

| Molecular Weight Control | Poor | Moderate | Good |

| Polydispersity Index (PDI) | Broad | Moderate | Narrow (<1.3) |

| Reaction Time | Several hours | Varies with catalyst | Can be rapid |

This table presents a generalized comparison of different ROP methods for polyphosphazene synthesis.

To overcome the high temperatures and lack of control associated with thermal ROP, various catalytic systems have been explored. Lewis acids, such as boron trichloride (B1173362) (BCl₃), have been shown to catalyze the ROP of (NPCl₂)₃ at lower temperatures. The proposed mechanism involves the coordination of the Lewis acid to a nitrogen atom of the phosphazene ring, which facilitates the cleavage of a P-Cl bond and the formation of the initiating cationic species.

More recently, silylium (B1239981) carborane catalysts have been demonstrated to be highly effective for the ROP of (NPCl₂)₃ at ambient temperatures, leading to high molecular weight polymers with narrow polydispersities. These catalysts are believed to generate a key coordinatively-unsaturated intermediate that initiates the polymerization.

Phosphazene bases themselves have also been employed as organocatalysts for the ROP of various cyclic monomers, particularly cyclic esters, showcasing the versatility of the phosphazene structure in catalysis.

Macromolecular Substitution Processes for Polyphosphazene Functionalization

The high reactivity of the P-Cl bonds in poly(dichlorophosphazene) makes it an excellent precursor for the synthesis of a vast library of poly(organo)phosphazenes through macromolecular substitution. nih.gov This process involves the replacement of the chlorine atoms with a wide variety of organic nucleophiles, such as alkoxides, aryloxides, and amines. nih.gov This method allows for the introduction of a diverse range of side groups, which in turn dictates the final properties of the polymer. researchgate.net

The substitution can be carried out to completion with a single type of nucleophile to produce homopolymers, or with a mixture of nucleophiles, either simultaneously or sequentially, to create random or block copolymers. wikipedia.org This "molecular-level hybrid" nature, where organic side groups are attached to an inorganic backbone, allows for the fine-tuning of properties such as solubility, thermal stability, biocompatibility, and optical and electrical characteristics.

Common Nucleophiles Used in Macromolecular Substitution:

Sodium alkoxides (e.g., NaOCH₂CF₃)

Sodium aryloxides (e.g., NaOPh)

Primary and secondary amines

Organometallic reagents (e.g., Grignard reagents)

The success of the macromolecular substitution reaction depends on several factors, including the steric hindrance and nucleophilicity of the incoming group, as well as the reaction conditions. nih.gov Complete replacement of the chlorine atoms is crucial to ensure the hydrolytic stability of the final polymer. nih.gov

Role of Pentafluoro(phenoxy)cyclotriphosphazene in Controlled Polymerization Processes and Polymer Modification

Direct experimental studies on the specific role of this compound in controlled polymerization and polymer modification are not extensively reported in the scientific literature. However, based on the known reactivity of related organo-substituted cyclotriphosphazenes, its potential roles can be inferred.

Cyclic phosphazenes bearing both organic and halogen substituents can undergo ROP, provided that initiation sites, such as P-halogen bonds, are present. The presence of five electron-withdrawing fluorine atoms in this compound would likely influence the electronic properties of the phosphazene ring. The phenoxy group, being bulkier than a fluorine atom, could introduce steric strain, which is a driving force for ROP.

Potential Roles in Controlled Polymerization:

Comonomer: this compound could potentially be used as a comonomer in the ROP with other cyclotriphosphazenes, such as (NPCl₂)₃ or (NPF₂)₃. This would allow for the direct incorporation of phenoxy groups into the polyphosphazene backbone, which could then be further functionalized or could impart specific properties to the resulting copolymer.

Initiator/Modifier in other Polymerizations: While less common for cyclophosphazenes themselves, functionalized cyclic compounds can sometimes act as initiators or modifiers in other types of polymerizations. The phenoxy group could potentially be modified to carry an initiating functionality for polymerizations such as atom transfer radical polymerization (ATRP) or ring-opening polymerization of other cyclic monomers. This would lead to the formation of graft or star polymers with a phosphazene core.

Potential Roles in Polymer Modification:

Surface Modification: this compound could be used as a surface modifying agent for other polymers. The fluorinated portion of the molecule would likely migrate to the surface, creating a low-energy, hydrophobic surface.

Grafting Reactions: The phenoxy group could serve as a reactive site for grafting other polymer chains onto the phosphazene ring. This would be a "grafting to" approach to create more complex macromolecular architectures.

It is important to emphasize that these potential roles are extrapolations based on the known chemistry of similar compounds, and further experimental research is needed to fully elucidate the specific behavior of this compound in polymerization and polymer modification.

Computational and Theoretical Investigations of Pentafluoro Phenoxy Cyclotriphosphazene

Quantum Chemical Analysis of Electronic Structure and Bonding in Phosphazenes

Quantum chemical methods are central to understanding the unique nature of the phosphazene ring. The electronic structure and the type of bonding within the P-N backbone dictate the molecule's stability, reactivity, and physical properties.

The nature of bonding in cyclophosphazenes has been a subject of considerable theoretical debate. Early models, such as the Dewar island model and the Craig and Paddock dπ–pπ model, posited significant involvement of phosphorus 3d-orbitals in the delocalized π-system of the phosphazene ring. nih.gov However, modern quantum chemical calculations have led to a revised understanding.

Current theoretical consensus, supported by Density Functional Theory (DFT), Natural Bond Orbital (NBO), and topological electron density analyses, indicates that the contribution of phosphorus d-orbitals to the chemical bonding is negligible. researchgate.netresearchgate.net Instead, the bonding is more accurately described as a combination of polar covalent σ-bonds, ionic interactions, and negative hyperconjugation. researchgate.netepfl.ch While the direct participation of d-orbitals in bonding is minimal, their inclusion in computational basis sets as polarization functions is crucial for achieving an accurate quantitative description of the electronic and geometric structure of the phosphazene ring. researchgate.net The out-of-plane π bonds are understood to be mediated predominantly by p-orbitals. researchgate.net

The frontier molecular orbitals, HOMO and LUMO, are critical parameters in quantum chemistry that determine a molecule's reactivity. mdpi.com The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. The energy gap between these two orbitals is a key indicator of chemical stability and reactivity. mdpi.com

For Pentafluoro(phenoxy)cyclotriphosphazene, theoretical calculations reveal how its specific substituents strategically modify the frontier orbital energies. nih.gov This targeted tuning of the electronic structure is fundamental to its function in applications such as battery electrolytes. The electron-withdrawing nature of the five fluorine atoms lowers the energy of the LUMO, making the molecule more susceptible to reduction. Conversely, the π-conjugated structure of the phosphazene ring (–P=N–) and the phenoxy group contributes to raising the energy of the HOMO, making the molecule more susceptible to oxidation. nih.gov

This tailored electronic structure, with a lowered LUMO and a raised HOMO, allows FPPN to be preferentially reduced at the anode and oxidized at the cathode in an electrochemical cell, a critical feature for its role as an interface-stabilizing additive. nih.gov

| Substituent Group | Influence | Effect on Frontier Orbital | Resulting Property |

|---|---|---|---|

| Pentafluoro (-F) Groups | Strongly Electron-Withdrawing | Lowers LUMO Energy Level | Increased susceptibility to reduction (electron acceptance) |

| Phenoxy (-OPh) Group & π-conjugated –P=N– Ring | Electron-Donating / π-conjugation | Raises HOMO Energy Level | Increased susceptibility to oxidation (electron donation) |

Theoretical Studies on Reaction Pathways and Mechanistic Intermediates

Theoretical studies, primarily using DFT, have been instrumental in mapping the reaction pathways of FPPN, especially in the context of its application as an electrolyte additive in batteries. researchgate.netnih.gov The molecule is designed to decompose in a controlled manner at the electrode surfaces.

Computational models show that due to its specific HOMO and LUMO energy levels, FPPN undergoes preferential electrochemical reactions before the bulk solvent or salt. nih.gov The reaction pathway involves:

Reductive Decomposition: At the anode surface, the low-lying LUMO of FPPN facilitates its reduction. Computational studies can model the electron transfer and subsequent bond-breaking steps, identifying likely decomposition products that form the Solid Electrolyte Interphase (SEI).

Oxidative Decomposition: At the cathode surface, the high-energy HOMO allows for the oxidation of FPPN. This process contributes to the formation of a stable Cathode Electrolyte Interphase (CEI).

These theoretical investigations help to identify the specific chemical intermediates and final products, such as inorganic fluorides (e.g., LiF, NaF) and phosphate/polyphosphate species, which constitute the protective interfacial layers. nih.gov By understanding these mechanisms at a quantum chemical level, it is possible to predict the stability and composition of these crucial interfaces.

Molecular Dynamics Simulations for Predicting Molecular Behavior in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method used to predict the time-evolved behavior of molecular systems, providing insights into the structure and transport properties of materials in condensed phases like liquid electrolytes. fz-juelich.de While specific MD studies on pure FPPN are not prominent, simulations of electrolytes containing FPPN or similar phosphazene additives are highly relevant.

In the context of a battery electrolyte, MD simulations are used to investigate:

Li+/Na+ Solvation Structure: How the FPPN additive influences the solvation shell of the charge-carrying ions. It can alter the coordination number and binding energies of ions with solvent molecules, which in turn affects ion mobility. rsc.orgarxiv.org

Transport Properties: The impact of the additive on key electrolyte properties such as ionic conductivity and diffusivity can be calculated from the simulated trajectories of ions and molecules. randallcygan.com

Molecular Clustering: MD simulations can identify the formation of ion-solvent or ion-ion clusters and how additives like FPPN might promote or inhibit such clustering, which has a direct impact on the effective charge transport. randallcygan.com

These simulations typically employ classical force fields, which are parameterized to reproduce experimental data or quantum chemical calculations, to model the interactions between the thousands of atoms in the simulation box. fz-juelich.dearxiv.org

Computational Modeling of Interfacial Phenomena in Advanced Materials

The primary role of FPPN in many advanced materials is to control and stabilize interfacial phenomena, particularly at the electrode-electrolyte boundary in electrochemical energy storage devices. nih.govuni-muenster.de A multi-scale computational approach is often employed to model these complex interfaces.

Quantum Mechanics (DFT): At the most fundamental level, DFT calculations are used to determine the reactivity of the FPPN molecule on specific electrode surfaces (e.g., lithium, sodium, graphite). mdpi.com These calculations can predict adsorption energies and activation barriers for the initial decomposition reactions, explaining why and how the SEI and CEI formation begins. nih.gov

Continuum and Finite Element Models: The growth and morphology of the resulting interfacial layers over time can be modeled using continuum-level simulations. nih.govnsf.govnih.gov These models treat the interface as a distinct phase and can predict properties like film thickness, uniformity, and ion transport resistance based on parameters derived from lower-scale simulations or experiments. avestia.comresearchgate.net

By combining these computational techniques, researchers can build a comprehensive model of how this compound functions to create a uniform, thin, and robust inorganic-rich interface. nih.gov This protective layer is critical for preventing further electrolyte decomposition, suppressing dendrite growth, and ultimately extending the cycle life and improving the safety of high-performance batteries. nih.govfz-juelich.de

Advanced Spectroscopic and Structural Characterization of Pentafluoro Phenoxy Cyclotriphosphazene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ³¹P, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of pentafluoro(phenoxy)cyclotriphosphazene, providing detailed information about the connectivity and environment of the various nuclei within the molecule.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the phenoxy group. These aromatic protons would typically appear as multiplets in the range of 7.0-7.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the electron-withdrawing nature of the phosphazene ring.

¹³C NMR: The ¹³C NMR spectrum would provide insights into the carbon framework of the phenoxy substituent. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (approximately 120-150 ppm). The carbon atom directly bonded to the oxygen (C-O) would likely be found at the lower field end of this range due to the deshielding effect of the oxygen atom.

³¹P NMR: ³¹P NMR spectroscopy is particularly informative for phosphazene chemistry. nih.gov For this compound, two distinct phosphorus environments are present: the phosphorus atom bonded to the phenoxy group and two fluorine atoms (-P(OPh)F-), and the two equivalent phosphorus atoms each bonded to two fluorine atoms (-PF₂-). This would result in a complex splitting pattern. The phosphorus atom of the -P(OPh)F- group would likely appear as a triplet due to coupling with the two adjacent phosphorus nuclei, and would be further split by the attached fluorine atom. The two equivalent phosphorus atoms of the -PF₂- groups would also show complex splitting due to coupling with the other phosphorus nuclei and their attached fluorine atoms. The chemical shifts are sensitive to the substituents, and the presence of the phenoxy group would cause a noticeable shift compared to the parent hexafluorocyclotriphosphazene. huji.ac.il

¹⁹F NMR: ¹⁹F NMR spectroscopy is crucial for characterizing the fluorine environments. Two distinct fluorine environments exist: the fluorine atom on the -P(OPh)F- group and the four equivalent fluorine atoms on the two -PF₂- groups. This would lead to two main signals in the ¹⁹F NMR spectrum. The signal for the single fluorine would be split by the phosphorus atom it is attached to and the two other phosphorus nuclei. The signal for the four equivalent fluorine atoms would be split by the phosphorus atoms they are attached to and the third phosphorus nucleus. The coupling constants (J-coupling) between phosphorus and fluorine (¹JPF, ²JPPF, etc.) are typically large and provide valuable structural information. nih.govresearchgate.net

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 7.0 - 7.5 | Multiplet | JHH: 7-8 |

| ¹³C | 120 - 150 | Multiple signals | - |

| ³¹P | Varies | Complex multiplets | ¹JPF, ²JPP |

Mass Spectrometry Techniques for Molecular Identification and Mechanistic Insights (MALDI-TOF MS, ESI-MS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is a soft ionization technique suitable for analyzing molecules with minimal fragmentation. case.edu For this compound, MALDI-TOF MS would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or [M+H]⁺, confirming the molecular weight of the compound.

ESI-MS: Electrospray ionization mass spectrometry is another soft ionization technique, often used for analyzing compounds in solution. researchgate.net For cyclophosphazenes with strongly electron-withdrawing substituents, such as fluoro and phenoxy groups, negative ion spectra are often observed. researchgate.net Therefore, in ESI-MS, this compound would likely be detected as the molecular ion [M]⁻ or adducts with anions from the solvent. Fragmentation patterns can provide information about the stability of the P-O and P-F bonds.

GC-MS: Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Given that this compound has a reported boiling point, GC-MS analysis should be feasible. starshinechemical.com The mass spectrum obtained from GC-MS would show the molecular ion peak and various fragment ions resulting from the cleavage of the phenoxy group, loss of fluorine atoms, and potential fragmentation of the phosphazene ring.

Expected Mass Spectrometry Data

| Technique | Expected Ionization Mode | Key Expected Ions | Insights Gained |

|---|---|---|---|

| MALDI-TOF MS | Positive | [M]⁺, [M+H]⁺ | Molecular weight confirmation |

| ESI-MS | Negative | [M]⁻, [M+anion]⁻ | Molecular weight, adduct formation |

X-ray Crystallography in Determining Solid-State Molecular and Supramolecular Structures

Based on these studies, the cyclotriphosphazene (B1200923) ring is expected to be nearly planar, with slight puckering. researchgate.net The P-N bond lengths within the ring are expected to be intermediate between single and double bond lengths, indicative of delocalized π-bonding. The P-F bond lengths will be consistent with those observed in other fluorocyclophosphazenes. The P-O and O-C bond lengths of the phenoxy substituent will provide information about the nature of the bonding between the organic moiety and the inorganic ring.

The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···F or C-H···N hydrogen bonds. The orientation of the phenoxy group relative to the phosphazene ring will be a key structural feature.

Expected Crystallographic Parameters

| Parameter | Expected Value | Significance |

|---|---|---|

| P-N bond length | ~1.58 Å | Indicates delocalized π-bonding in the ring |

| P-F bond length | ~1.52 Å | Typical for fluorocyclophosphazenes |

| P-O bond length | ~1.58 Å | Characterizes the linkage to the phenoxy group |

| N-P-N bond angle | ~118° | Ring geometry |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the phosphazene ring and the phenoxy group. The strong P-N stretching vibrations of the cyclotriphosphazene ring typically appear in the region of 1200-1300 cm⁻¹. The P-F stretching vibrations are expected to be observed around 800-900 cm⁻¹. The P-O-C stretching vibrations would likely be found in the 950-1050 cm⁻¹ region. The phenoxy group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ range, and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the phosphazene ring are often strong in the Raman spectrum. The P-N symmetric stretch would be a prominent feature. The vibrations of the phenyl ring are also typically Raman active.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3030 - 3100 | FT-IR, Raman |

| Aromatic C=C stretch | 1400 - 1600 | FT-IR, Raman |

| P-N ring stretch | 1200 - 1300 | FT-IR, Raman |

| P-O-C stretch | 950 - 1050 | FT-IR |

Functional Material Design and Electrochemical Research Applications of Pentafluoro Phenoxy Cyclotriphosphazene

Contributions to Electrolyte Systems for Energy Storage Devices

The compound has been extensively studied as a functional electrolyte additive, where it plays a crucial role in enhancing the performance and safety of advanced battery systems.

Interfacial Stabilization Mechanisms at Electrode-Electrolyte Interfaces

Pentafluoro(phenoxy)cyclotriphosphazene (FPPN) is instrumental in stabilizing the critical interfaces between the electrode and the electrolyte in energy storage devices like sodium-ion and lithium-ion batteries. researchgate.netnih.gov The operational mechanism is rooted in its specific electronic properties. The presence of fluorine-substituting groups and the π-π conjugated –P=N– backbone in the cyclotriphosphazene (B1200923) ring effectively lowers the lowest unoccupied molecular orbital (LUMO) and raises the highest occupied molecular orbital (HOMO) energy levels. nih.gov

This electronic structure facilitates the preferential reduction of FPPN at the anode and its oxidation at the cathode. nih.gov This process preempts the decomposition of the bulk electrolyte solvents, leading to the formation of stable passivation layers on both electrodes. On the anode side, a uniform and ultrathin solid electrolyte interphase (SEI) is formed. researchgate.netnih.gov Concurrently, a stable cathode electrolyte interphase (CEI) is established on the cathode surface. researchgate.netnih.gov These interphases are notably rich in inorganic species, which contributes to their stability and effectiveness in preventing continuous detrimental side reactions between the electrodes and the electrolyte, thereby mitigating capacity fade and extending the cycle life of the battery. nih.gov Research on related fluorinated cyclophosphazene derivatives, such as ethoxy(pentafluoro)cyclotriphosphazene (B3028795) (PFPN), further supports this mechanism, showing the formation of a thin, uniform SEI enriched with phosphorus and nitrogen elements. nih.gov

Influence on Ion Transport and Desolvation Kinetics

The formation of a stable and well-structured SEI layer induced by FPPN has a direct and positive impact on ion mobility. A well-formed SEI can reduce the activation energy for Na⁺ transport, facilitating smoother and faster ion movement across the interface. researchgate.net While direct, extensive studies on FPPN's specific influence on desolvation kinetics are still emerging, the principle is well-established in electrolyte engineering. The process of an ion shedding its solvent sheath (desolvation) before intercalating into an electrode is a critical, often rate-limiting, step. nih.govresearchgate.netucsd.edu The composition and properties of the SEI layer play a significant role in this process. nih.gov An optimized SEI, such as that formed by FPPN derivatives, can enhance interfacial kinetics, which implicitly includes facilitating a more efficient desolvation process. nih.gov By creating a more favorable energetic landscape at the interface, the energy barrier for charge transfer, which includes desolvation, is effectively lowered. researchgate.net

Electrochemical Performance Enhancement in Advanced Battery Systems

The practical benefits of incorporating this compound into electrolyte formulations are significant and quantifiable. Its role in interfacial stabilization and improved ion kinetics translates directly to enhanced electrochemical performance in various battery chemistries.

In sodium-ion pouch cells, the use of FPPN as an additive has led to remarkable improvements in longevity and energy density. nih.gov For instance, 5 Ah pouch cells with the FPPN-containing electrolyte demonstrated the ability to retain a high capacity of 4.46 Ah after 1000 cycles, which corresponds to an exceptionally low decay rate of 0.01% per cycle. nih.gov These cells also achieved a high energy density of 145 Wh kg⁻¹ and could operate over a wide temperature range from -20 to 60 °C. nih.gov

Similarly, in lithium-ion battery systems, cyclophosphazene derivatives have shown the ability to significantly boost performance. In LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NCM622)/graphite pouch cells, the introduction of FPPN and related compounds led to substantial improvements in capacity retention. After 150 cycles at a 1C rate, cells with FPPN retained 74.7% of their capacity, a significant increase compared to the 36.1% retention in cells with the standard electrolyte. acs.org

The data below summarizes key performance enhancements attributed to the use of FPPN and its ethoxy-analogue (PFPN) in different battery systems.

| Battery System | Additive | Key Performance Metric | Value |

| Sodium-Ion Pouch Cell | FPPN | Energy Density | 145 Wh kg⁻¹ |

| Sodium-Ion Pouch Cell | FPPN | Capacity after 1000 cycles | 4.46 Ah (from 5 Ah) |

| Sodium-Ion Pouch Cell | FPPN | Capacity Decay per Cycle | 0.01% |

| Sodium-Ion Pouch Cell | FPPN | Operating Temperature | -20 to 60 °C |

| NCM622/Graphite Li-Ion Pouch Cell | FPPN | Capacity Retention after 150 Cycles | 74.7% |

| Na₀.₉₈Ni₀.₅Fe₀.₂Mn₀.₃O₂-Hard Carbon Pouch Cell | PFPN | Capacity Retention after 600 Cycles (0.5C, 30°C) | 84% |

| Na₀.₉₈Ni₀.₅Fe₀.₂Mn₀.₃O₂-Hard Carbon Pouch Cell | PFPN | Capacity Retention after 450 Cycles (0.2C, 0°C) | 85% |

Integration into Hybrid Organic-Inorganic Materials and Composite Systems

The cyclotriphosphazene core of this compound serves as a versatile inorganic scaffold for the construction of advanced hybrid materials. Its ability to be functionalized and incorporated into larger polymeric or supramolecular structures makes it a valuable precursor in materials science.

Precursor Role in Generating N/P-Co-Doped Carbon Films and Porous Polymers

The inherent composition of cyclophosphazenes, rich in both nitrogen and phosphorus, makes them ideal precursors for producing heteroatom-doped carbon materials. While research may not exclusively pinpoint the phenoxy derivative, the broader class of phosphazene precursors is used to create high-quality, in-situ nitrogen and phosphorus co-doped (N/P-co-doped) carbon-based films. mpg.de This doping is crucial as it can significantly alter the electronic structure and introduce active sites into the carbon material.

Furthermore, the rigid cyclotriphosphazene unit is an excellent building block for creating porous organic polymers (POPs) and hyper-crosslinked polymers (HCPs). researchgate.net These materials are synthesized by reacting multifunctional cyclophosphazene cores with organic linkers. The resulting polymers possess high thermal stability and can be designed to have remarkable specific surface areas, with some cyclotriphosphazene-based HCPs achieving over 1600 m² g⁻¹. researchgate.net Carbonization of such polymers can yield hyperporous carbon materials with even higher surface areas and multiple heteroatom doping (P, N, and O), making them suitable for applications such as catalysis. researchgate.netresearchgate.net

Formation of Supramolecular Assemblies and Molecular Inclusion Adducts

The cyclophosphazene ring is a fascinating platform for supramolecular chemistry. nih.gov The donor nitrogen atoms within the ring can participate in non-covalent interactions like hydrogen bonding and metal coordination. nih.gov This allows cyclophosphazene derivatives to self-assemble into well-ordered supramolecular structures.

Moreover, when appropriately substituted with rigid side groups, cyclophosphazenes can form host-guest complexes, acting as a host for various small guest molecules. nih.gov This capability enables the formation of molecular inclusion adducts, where a guest molecule is encapsulated within the cavity or framework provided by the host cyclophosphazene assembly. researchgate.net This principle is fundamental to creating functional materials for sensing, storage, or separation. While the specific formation of inclusion adducts with this compound is a specialized area of research, the inherent properties of its cyclophosphazene core make it a viable candidate for designing such complex supramolecular systems. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov

Research into Cyclomatrix Polymeric Materials and Nanostructures

Following a comprehensive review of available scientific literature, there is no documented research on the utilization of this compound as a primary monomer or precursor for the synthesis of cyclomatrix polymeric materials or nanostructures. The prevailing body of research on cyclomatrix polyphosphazenes and related nanostructures predominantly focuses on the use of hexachlorocyclotriphosphazene (HCCP) as the foundational building block.

The structure of HCCP, with its six reactive chlorine atoms, readily allows for nucleophilic substitution reactions with difunctional or multifunctional reagents, leading to the formation of highly cross-linked, three-dimensional cyclomatrix networks. nih.govuva.esresearchgate.netresearchgate.net This high degree of reactivity is essential for building the robust, interconnected structures characteristic of these materials.

In contrast, this compound possesses only one phenoxy group and five fluorine atoms attached to the phosphazene ring. nih.gov While the fluorine atoms can undergo nucleophilic substitution, their reactivity is generally lower than that of chlorine atoms in this context. The presence of a single, less reactive site compared to the six reactive sites in HCCP makes this compound a less suitable candidate for the traditional synthesis routes of highly cross-linked cyclomatrix polymers.

Current research on this compound is primarily concentrated on its application as a functional electrolyte additive in sodium-ion batteries. nih.gov In this role, its specific electrochemical properties, influenced by the fluorine and phenoxy substituents, are leveraged to stabilize the electrode/electrolyte interfaces, thereby enhancing battery performance and lifespan. nih.gov

No studies were identified that describe the polymerization of this compound to form cyclomatrix networks or its use in the directed synthesis of nanostructures. Therefore, detailed research findings, data tables, and specific examples related to this specific application cannot be provided.

Q & A

Q. Q1. What are the key physicochemical properties of FPPN critical for its application in lithium-ion battery electrolytes?

FPPN's molecular structure (C₆H₅F₅N₃OP₃) and fluorine-rich composition contribute to its flame-retardant properties. Key parameters include its solubility in carbonate-based solvents (e.g., EC/EMC/LiPF₆), thermal stability, and electrochemical compatibility. Storage at –20°C is recommended for long-term stability to prevent decomposition .

Q. Q2. How does FPPN enhance the safety of nickel-rich layered oxide/graphite full cells?

FPPN acts as a flame retardant by forming radical scavengers during thermal decomposition, interrupting combustion chains. At 15 wt.% in baseline electrolytes, it achieves "self-extinguishing time zero" (no sustained flame). This reduces fire risks without sacrificing ionic conductivity (tested at 25°C) .

Q. Q3. What experimental methods validate FPPN's compatibility with high-voltage cathodes like NMC811?

Coin cell and 1 Ah pouch cell cycling tests (C/3 rate) are standard. Metrics include capacity retention, Coulombic efficiency, and impedance spectroscopy. For example, pouch cells with 15% FPPN showed improved cycling stability over 50 cycles, though rate performance at >1C was reduced due to slower electrolyte wetting .

Advanced Research Questions

Q. Q4. How can researchers optimize FPPN concentration to balance flame retardancy and electrochemical performance?

A tiered approach is recommended:

Screening: Test FPPN at 5–15 wt.% in carbonate electrolytes using flammability tests (e.g., self-extinguishing time).

Synergy: Combine lower FPPN doses (5 wt.%) with fluorinated co-solvents (e.g., 35 vol.% methyl 2,2,2-trifluoroethyl carbonate) to maintain flame resistance while mitigating viscosity increases .

Trade-offs: Monitor long-term capacity fade; 500-cycle data show diminishing differences between FPPN and baseline electrolytes .

Q. Q5. What analytical techniques resolve contradictions in FPPN's interfacial stability with electrodes?

Conflicting reports on cathode-electrolyte interphase (CEI) stability can be addressed via:

Q. Q6. How does FPPN influence sodium-ion battery (SIB) electrode/electrolyte interfaces?

In SIBs, FPPN stabilizes interfaces by forming NaF-rich solid-electrolyte interphases (SEI) on hard carbon anodes. Electrochemical impedance spectroscopy (EIS) and TEM are critical to assess SEI homogeneity. Recent studies report 145 Wh kg⁻¹ pouch cells with FPPN-modified electrolytes .

Q. Q7. What methodologies quantify FPPN's thermal decomposition pathways under abuse conditions?

Use accelerating rate calorimetry (ARC) and differential scanning calorimetry (DSC) paired with gas chromatography-mass spectrometry (GC-MS). For example, FPPN releases PF₅ and phenoxy radicals above 200°C, which quench flammable electrolyte vapors .

Methodological Considerations

Q. Q8. How to design experiments testing FPPN's compatibility with emerging solid-state electrolytes?

Material Selection: Pair FPPN with sulfide or oxide solid electrolytes (e.g., Li₆PS₅Cl).

Interface Analysis: Employ TOF-SIMS to map FPPN-derived species at grain boundaries.

Cycling Protocols: Use low current densities (C/10) to minimize interfacial stress during initial cycles .

Q. Q9. What statistical approaches are suitable for analyzing FPPN's impact on cycle life variability?

Apply Weibull distribution models to cycle-life data from ≥3 cell replicates. For example, a shape parameter (β) >1 indicates wear-out failure mechanisms (e.g., CEI thickening) dominate over random defects .

Q. Q10. How to address discrepancies in reported solubility limits of FPPN across solvents?

Systematically vary solvent polarity (via Hansen solubility parameters) and measure solubility via gravimetric methods. For instance, FPPN exhibits higher solubility in fluorinated carbonates (ε ~5–10) than in linear carbonates (ε ~2–3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.